2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a propylsulfamoyl group attached to a phenoxy ring, which is further connected to a pyridin-3-ylmethyl group through an acetamide linkage. The unique structural features of this compound make it a valuable candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate is prepared by reacting 4-hydroxybenzenesulfonamide with propyl bromide in the presence of a base such as potassium carbonate.
Coupling with Pyridin-3-ylmethylamine: The phenoxy intermediate is then coupled with pyridin-3-ylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication. Additionally, the compound’s ability to interact with various receptors and enzymes in the body contributes to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(methylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
- 2-[4-(ethylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
- 2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propylsulfamoyl group enhances its solubility and bioavailability, while the pyridin-3-ylmethyl group contributes to its ability to interact with various biological targets. This unique combination makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-2-9-20-25(22,23)16-7-5-15(6-8-16)24-13-17(21)19-12-14-4-3-10-18-11-14/h3-8,10-11,20H,2,9,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSOVLKHYWZFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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